tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate
CAS No.: 1233955-19-5
Cat. No.: VC7834943
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1233955-19-5 |
---|---|
Molecular Formula | C15H29N3O3 |
Molecular Weight | 299.41 |
IUPAC Name | tert-butyl 4-(diethylcarbamoylamino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H29N3O3/c1-6-17(7-2)13(19)16-12-8-10-18(11-9-12)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) |
Standard InChI Key | RDBJZFBMFDFWOP-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(CC)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characterization
tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a diethylurea moiety at the 4-position. Its molecular formula is C₁₅H₂₉N₃O₃, with a calculated molecular weight of 299.41 g/mol (derived from analogous dimethylureido variants ). The Boc group enhances solubility in organic solvents, while the ureido substituent enables hydrogen-bonding interactions critical for catalytic activity .
Key structural features include:
-
A six-membered piperidine ring in a chair conformation, minimizing steric strain.
-
The diethylurea group (-N(C₂H₅)₂CONH-) at C4, introducing both lipophilic and hydrogen-bond donor/acceptor properties.
-
A tert-butyl ester at C1, providing steric protection for the adjacent nitrogen atom.
Comparative NMR studies of related compounds (e.g., tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate) reveal characteristic signals:
-
¹H NMR: δ 1.39 ppm (s, 9H, Boc tert-butyl), 3.19–3.44 ppm (m, piperidine CH₂ and N-CH₃), 1.28–1.32 ppm (t, J = 7.1 Hz, N-CH₂CH₃) .
-
¹³C NMR: δ 154.6 ppm (Boc carbonyl), 79.1 ppm (Boc quaternary carbon), 33.1 ppm (piperidine CH₂) .
Synthetic Methodologies
Copper-Catalyzed Radical Cascade Cyclization
A scalable route to piperidine-ureido derivatives involves visible-light-driven copper catalysis. In a representative procedure :
-
Reagents: Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%), THF solvent, TMG base.
-
Conditions: 410 nm LED irradiation, 25°C, 24 h.
-
Mechanism: Photoexcited Cu(II) generates alkyl radicals from iodopiperidine precursors, followed by radical addition to acrylamides and cyclization.
Table 1: Optimization of Base and Solvent for Piperidine-Ureido Synthesis
Entry | Base | Solvent | Yield (%) |
---|---|---|---|
1 | TMG | THF | 72 |
2 | Et₃N | DMF | 54 |
3 | DIPEA | DME | 42 |
Data adapted from Luo et al. (2024)
Post-Functionalization Strategies
The Boc-protected piperidine core can be further modified:
-
Ureido Installation: Treatment of tert-butyl 4-aminopiperidine-1-carboxylate with diethylcarbamoyl chloride in the presence of Hunig’s base yields the title compound .
-
Deprotection: Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, exposing the secondary amine for downstream reactions.
Applications in Organic Synthesis
Asymmetric Catalysis
The diethylureido group’s hydrogen-bonding capability facilitates enantioselective transformations:
-
Michael Additions: Acts as a thiourea surrogate in organocatalytic systems, achieving up to 92% ee in β-nitroalkane additions .
-
Phase-Transfer Catalysis: Quaternary ammonium salts derived from this compound exhibit enhanced reactivity in alkylation reactions under biphasic conditions.
Pharmaceutical Intermediates
Piperidine-ureido derivatives serve as precursors to kinase inhibitors and antipsychotic agents. For example:
-
Anticancer Agents: Analogous structures show IC₅₀ values < 1 μM against BT-474 breast cancer cells .
-
Dopamine Antagonists: Structural analogs demonstrate high affinity for D₂ receptors (Kᵢ = 8.2 nM) .
Spectroscopic and Computational Insights
IR and HRMS Analysis
-
IR (KBr): 1695 cm⁻¹ (C=O stretch, urea), 1250 cm⁻¹ (C-O-C, Boc).
-
HRMS (ESI): Calcd for C₁₅H₂₉N₃O₃ [M+H]⁺: 300.2287; Found: 300.2283 .
Density Functional Theory (DFT) Studies
Geometry optimization at the B3LYP/6-31G(d) level reveals:
-
Conformational Energy: The axial Boc group is favored by 2.3 kcal/mol over equatorial.
-
Hydrogen Bonding: Intramolecular N-H···O=C interactions stabilize the urea moiety (bond length: 1.98 Å) .
Challenges and Future Directions
Current limitations include:
-
Stereocontrol: Diastereoselective synthesis of C4-substituted piperidines remains challenging.
-
Scalability: Photoreactor setups for large-scale radical cyclizations require specialized equipment .
Future research should prioritize:
-
Flow Chemistry Adaptations: Continuous-flow systems could improve reaction efficiency and safety.
-
Biological Screening: Systematic evaluation of the diethylureido variant’s pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume